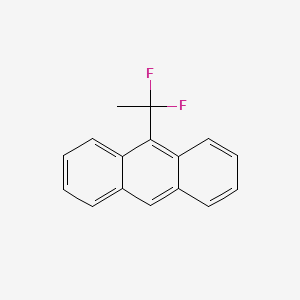

9-(1,1-Difluoroethyl)anthracene

Beschreibung

9-(1,1-Difluoroethyl)anthracene is an anthracene derivative featuring a 1,1-difluoroethyl substituent at the 9-position of the anthracene core. The difluoroethyl group introduces steric bulk and electron-withdrawing fluorine atoms, which may significantly alter electronic, optical, and biochemical properties compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name |

9-(1,1-difluoroethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2/c1-16(17,18)15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMERZGNDUBHSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304275 | |

| Record name | 9-(1,1-Difluoroethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-73-7 | |

| Record name | 9-(1,1-Difluoroethyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(1,1-Difluoroethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

9-(1,1-Difluoroethyl)anthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. The introduction of fluorine atoms can significantly alter the chemical properties and biological interactions of organic compounds. This article explores the biological activity of 9-(1,1-Difluoroethyl)anthracene, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.

9-(1,1-Difluoroethyl)anthracene has the molecular formula C15H12F2 and a molecular weight of approximately 252.25 g/mol. The presence of difluoroethyl groups enhances its lipophilicity and may influence its interaction with biological membranes.

The biological activity of 9-(1,1-Difluoroethyl)anthracene can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar to other anthracene derivatives, it has been shown to photosensitize the production of ROS when exposed to UV light. This process can lead to oxidative stress in cells, resulting in DNA damage and apoptosis .

- DNA Interaction : Studies indicate that anthracene compounds can intercalate into DNA strands, disrupting normal cellular functions and leading to mutagenic effects. The fluorinated derivatives may exhibit enhanced binding affinity due to their altered electronic properties .

- Antimicrobial Activity : Some anthracene derivatives have demonstrated antimicrobial properties, potentially through mechanisms involving membrane disruption or inhibition of nucleic acid synthesis .

Case Study 1: Phototoxicity and DNA Damage

Research has shown that anthracene derivatives can induce significant phototoxic effects. In a study investigating the phototoxicity of various anthracenes, including 9-(1,1-Difluoroethyl)anthracene, it was found that exposure to UV light resulted in increased levels of DNA-damaging ROS. The presence of salts like NaCl and KCl further enhanced this effect by promoting the formation of hydroxyl radicals during photoactivation .

Case Study 2: Anticancer Potential

In vitro studies have explored the anticancer potential of 9-(1,1-Difluoroethyl)anthracene. The compound exhibited cytotoxic effects against various cancer cell lines, likely due to its ability to generate ROS and induce apoptosis. The mechanism involved the activation of stress response pathways leading to cell cycle arrest and programmed cell death .

Comparative Analysis

A comparison of 9-(1,1-Difluoroethyl)anthracene with other anthracene derivatives reveals differences in biological activity:

| Compound | Molecular Weight | ROS Generation | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 9-(1,1-Difluoroethyl)anthracene | 252.25 g/mol | High | Moderate | Low |

| 9-Aminomethylanthracene | 223.26 g/mol | Moderate | High | Moderate |

| 9-Methyl-10-nitroanthracene | 251.25 g/mol | High | Low | High |

Vergleich Mit ähnlichen Verbindungen

9-Ethylanthracene (CAS: 605-83-4)

- Structure : A simple alkyl-substituted anthracene with an ethyl group at the 9-position.

- Synthesis : Typically synthesized via Friedel-Crafts alkylation or Grignard reactions.

- Comparison : The absence of fluorine in 9-ethylanthracene results in lower electronegativity and reduced steric hindrance compared to 9-(1,1-difluoroethyl)anthracene. This difference may influence solubility and reactivity in Diels-Alder reactions .

9-Acetylanthracene (CAS: 784-04-3)

- Structure : Features an acetyl group (-COCH₃) at the 9-position.

- Synthesis : Prepared via Friedel-Crafts acylation using acetyl chloride.

- Comparison : The electron-withdrawing acetyl group alters the anthracene’s π-electron system more drastically than the difluoroethyl group, leading to red-shifted absorption spectra (up to 450 nm) .

9,10-Diphenylanthracene (CAS: 1499-10-1)

- Structure : Anthracene substituted with phenyl groups at both 9- and 10-positions.

- Synthesis : Achieved via Suzuki-Miyaura coupling or Ullmann reactions.

Physicochemical Properties

Optical Properties

- 9-[(E)-2-Phenylethenyl]anthracene Derivatives : Substituents like -SCH₃ extend absorption up to 460 nm, with molar extinction coefficients exceeding 17,500 dm³mol⁻¹cm⁻¹ .

- Prediction for 9-(1,1-Difluoroethyl)anthracene : The electron-withdrawing -CF₂CH₃ group may induce a hypsochromic shift compared to electron-donating substituents but enhance molar absorptivity due to increased polarity .

Thermal Stability

- 9,10-Diphenylanthracene : Exhibits high thermal stability (decomposition >300°C) due to rigid conjugation.

- 9-Ethylanthracene : Lower stability (~200°C) due to flexible alkyl chains.

- Inference : The difluoroethyl group may moderately improve thermal stability compared to ethyl analogs but remain below diphenylanthracene .

Antiproliferative Activity

- (E)-9-(2-Nitrovinyl)anthracenes : Derivatives with C-10 alkoxy/alkyl groups show IC₅₀ values as low as 0.17 µM in leukemia cells, attributed to enhanced lipophilicity and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.